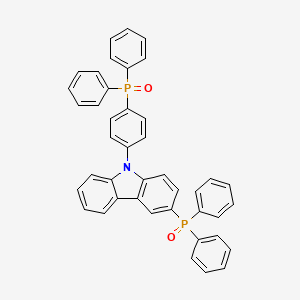

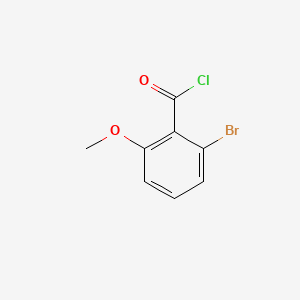

![molecular formula C13H10ClNOS B572313 2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1258650-40-6](/img/structure/B572313.png)

2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

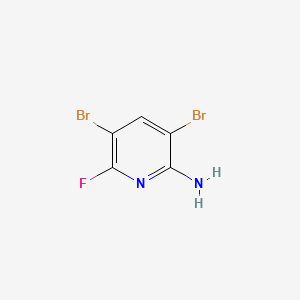

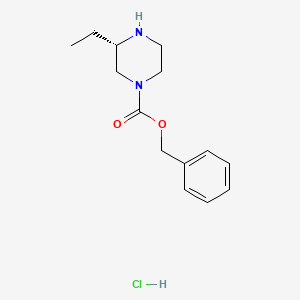

“2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is a chemical compound with the molecular formula C13H10ClNOS . It is a derivative of the thiazole group, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications

Molecular Structure and Docking Studies : A study investigated the molecular structure, electronic properties, and vibrational spectra of a compound similar to 2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This research utilized density functional theory (DFT) calculations and examined the compound's potential in molecular docking studies for Pim-1 kinase cancer protein, demonstrating its relevance in cancer research (Shanmugapriya et al., 2022).

Corrosion Inhibition Studies : Another study explored the corrosion inhibition performances of thiazole derivatives, including compounds structurally similar to the one , against the corrosion of iron metal. This research highlighted the potential application of such compounds in material science, particularly in corrosion protection (Kaya et al., 2016).

Antimicrobial and Antifungal Activity : Several studies have synthesized novel compounds containing the benzothiazole structure for testing their antimicrobial and antifungal activities. These compounds showed significant inhibition of bacterial and fungal growth, indicating their potential use in developing new antimicrobial agents (Maddila et al., 2016).

Antiepileptic Properties : Research on novel derivatives of 2-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one showed promising antiepileptic activity. This study highlighted the compound's relevance in the development of new antiepileptic drugs (Karthick et al., 2016).

Cytotoxicity Studies : A study focusing on the synthesis and in-vitro cytotoxicity of compounds related to 2-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one found that some derivatives exhibited potent activity against various cancer cell lines. This points towards potential applications in cancer therapy (Mahmoodi et al., 2010).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have a wide range of medicinal and biological properties . They have been associated with antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, they can serve as estrogen receptor ligands, inhibit the aggregation factor of human platelets, and act as fibrinogenic receptor antagonists with antithrombotic activity .

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are generally known for their wide range of medicinal and biological properties, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives are known to have a wide range of medicinal and biological properties, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The wide range of biological activities associated with thiazole derivatives suggests that they may be influenced by a variety of environmental factors .

properties

IUPAC Name |

2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCCTQYLMPIBBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679093 |

Source

|

| Record name | 2-(4-Chlorophenyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | |

CAS RN |

1258650-40-6 |

Source

|

| Record name | 2-(4-Chlorophenyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

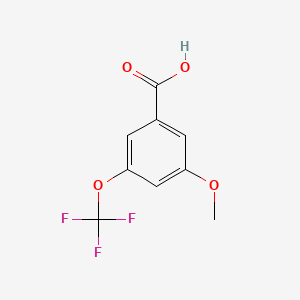

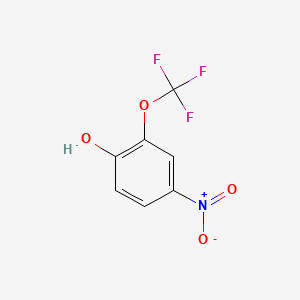

![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)